Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)-
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Overview
Description
Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- is a complex organic compound with a unique structure that includes a methoxy group, nitro groups, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- typically involves multiple steps. One common approach is to start with the nitration of a methoxy-substituted benzene ring, followed by the introduction of the imidazole ring through a series of condensation reactions. The final step often involves the sulfonylation of the imidazole ring to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (Cl-, Br-) and amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro and sulfonyl groups play a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-3-nitrophenyl)acetamide: Shares a similar methoxy and nitro substitution pattern but lacks the imidazole and sulfonyl groups.
4-Acetamido-3-nitroanisole: Similar structure but with different functional groups attached to the benzene ring.
Uniqueness
Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- is unique due to the presence of both the imidazole ring and the sulfonyl group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
110579-19-6 |
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Molecular Formula |
C14H15N5O8S |
Molecular Weight |
413.37 g/mol |
IUPAC Name |
2-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfonylacetamide |
InChI |
InChI=1S/C14H15N5O8S/c1-8-16-13(19(23)24)14(28(25,26)7-12(15)20)17(8)6-9-3-4-11(27-2)10(5-9)18(21)22/h3-5H,6-7H2,1-2H3,(H2,15,20) |
InChI Key |
GMMWXOPOSSRQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])S(=O)(=O)CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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